1,3,4-trimethyl-N-(3-methylphenyl)-2,6-dioxopyrimidine-5-sulfonamide
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Overview
Description
1,3,4-trimethyl-N-(3-methylphenyl)-2,6-dioxopyrimidine-5-sulfonamide is a synthetic organic compound. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-trimethyl-N-(3-methylphenyl)-2,6-dioxopyrimidine-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines with urea or thiourea under acidic or basic conditions.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrimidine derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Methylation: Methyl groups can be introduced using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,3,4-trimethyl-N-(3-methylphenyl)-2,6-dioxopyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,4-trimethyl-N-(3-methylphenyl)-2,6-dioxopyrimidine-5-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide: Lacks the N-(3-methylphenyl) group.
1,3,4-trimethyl-N-phenyl-2,6-dioxopyrimidine-5-sulfonamide: Lacks the methyl group on the phenyl ring.
Uniqueness
1,3,4-trimethyl-N-(3-methylphenyl)-2,6-dioxopyrimidine-5-sulfonamide is unique due to the presence of both the N-(3-methylphenyl) group and the sulfonamide group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1,3,4-trimethyl-N-(3-methylphenyl)-2,6-dioxopyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-9-6-5-7-11(8-9)15-22(20,21)12-10(2)16(3)14(19)17(4)13(12)18/h5-8,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIERAIGNAAXUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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